molecular formula C6H7N3O3 B14795150 Methyl 3-carbamoyl-1H-pyrazole-5-carboxylate

Methyl 3-carbamoyl-1H-pyrazole-5-carboxylate

Cat. No.: B14795150
M. Wt: 169.14 g/mol
InChI Key: MYDXLPSPQRWXNT-UHFFFAOYSA-N
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Description

Methyl 3-carbamoyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-carbamoyl-1H-pyrazole-5-carboxylate typically involves the reaction of pyrazole derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-ol with carbamoyl chloride in the presence of a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-carbamoyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 3-carbamoyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of D-amino acid oxidase, preventing the enzyme from catalyzing its substrate . This inhibition can lead to a reduction in oxidative stress and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-carbamoyl-1H-pyrazole-5-carboxylate stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its carbamoyl group, in particular, allows for diverse chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

methyl 3-carbamoyl-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-6(11)4-2-3(5(7)10)8-9-4/h2H,1H3,(H2,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDXLPSPQRWXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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